2-Bromo-6-fluoro-3-propoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-3-propoxybenzaldehyde is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol It is a derivative of benzaldehyde, characterized by the presence of bromine, fluorine, and propoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-propoxybenzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor, followed by the introduction of a propoxy group. One common method includes:
Bromination: Starting with 3-fluorobenzaldehyde, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-3-fluorobenzaldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-3-propoxybenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-6-fluoro-3-propoxybenzaldehyde.
Oxidation: Formation of 2-bromo-6-fluoro-3-propoxybenzoic acid.
Reduction: Formation of 2-bromo-6-fluoro-3-propoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-6-fluoro-3-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-propoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms, making the aldehyde carbon more susceptible to nucleophilic attack. In biological systems, its mechanism would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition or receptor binding .
Comparison with Similar Compounds
2-Bromo-6-fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
3-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom and lacks the propoxy group.
1-Bromo-3-fluorobenzene: Lacks the aldehyde and propoxy groups, making it less reactive in certain types of reactions.
Uniqueness: 2-Bromo-6-fluoro-3-propoxybenzaldehyde is unique due to the combination of bromine, fluorine, and propoxy groups, which confer specific reactivity and properties that are valuable in synthetic chemistry and potential pharmaceutical applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-propoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-2-5-14-9-4-3-8(12)7(6-13)10(9)11/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPQQJLZAGKDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)F)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.